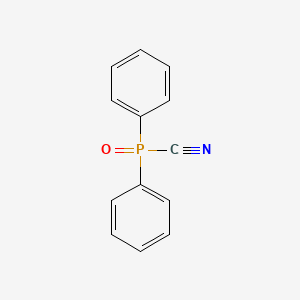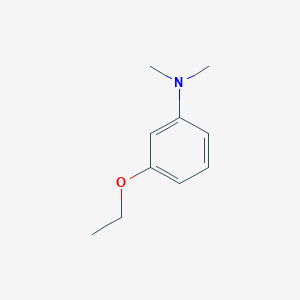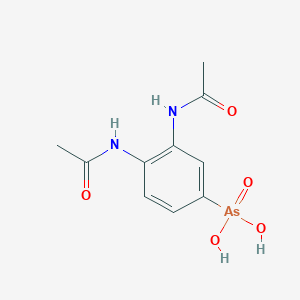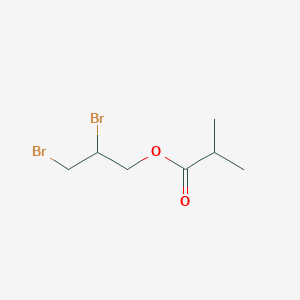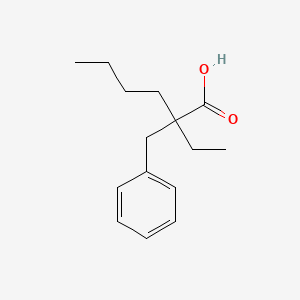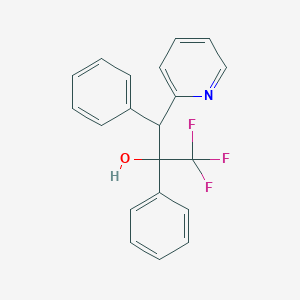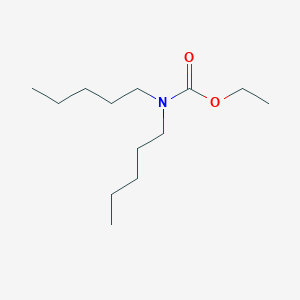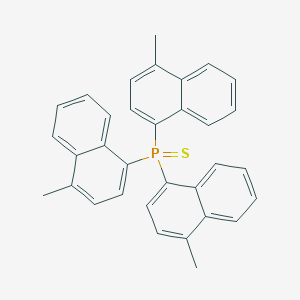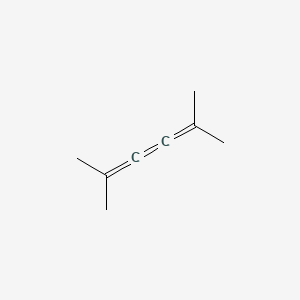
Diethyl (morpholin-4-yl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (morpholin-4-yl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a morpholine ring attached to a propanedioate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (morpholin-4-yl)propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with morpholine. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl propanedioate reacts with morpholine to yield the desired product.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Types of Reactions:
Alkylation: this compound can undergo alkylation reactions where the enolate ion reacts with alkyl halides to form substituted products.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating in the presence of a catalyst.
Major Products Formed:
Alkylation: Substituted diethyl (morpholin-4-yl)propanedioates.
Hydrolysis: Morpholin-4-ylpropanedioic acid.
Decarboxylation: Substituted monocarboxylic acids.
科学研究应用
Diethyl (morpholin-4-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of diethyl (morpholin-4-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
相似化合物的比较
Diethyl propanedioate (diethyl malonate): A precursor in the synthesis of diethyl (morpholin-4-yl)propanedioate.
Morpholine: A key component that imparts unique properties to the compound.
Diethyl (piperidin-4-yl)propanedioate: A structurally similar compound with a piperidine ring instead of a morpholine ring.
Uniqueness: this compound is unique due to the presence of the morpholine ring, which enhances its solubility and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
属性
CAS 编号 |
6082-48-0 |
|---|---|
分子式 |
C11H19NO5 |
分子量 |
245.27 g/mol |
IUPAC 名称 |
diethyl 2-morpholin-4-ylpropanedioate |
InChI |
InChI=1S/C11H19NO5/c1-3-16-10(13)9(11(14)17-4-2)12-5-7-15-8-6-12/h9H,3-8H2,1-2H3 |
InChI 键 |
XEBTXHKGDGKJRH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(=O)OCC)N1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



